(5-Methylbenzofuran-2-yl)methanol

Lipophilicity Medicinal Chemistry ADME Prediction

(5-Methylbenzofuran-2-yl)methanol (CAS 1089681-93-5) is a benzofuran derivative characterized by a 5-methyl substitution and a 2-hydroxymethyl group. With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol, it exhibits a LogP of approximately 2.163 to 2.23, indicating moderate lipophilicity, and a topological polar surface area (PSA) of 33.37 Ų.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B11918202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylbenzofuran-2-yl)methanol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)CO
InChIInChI=1S/C10H10O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,11H,6H2,1H3
InChIKeyFSDXPMZBNLRZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylbenzofuran-2-yl)methanol Procurement Specifications: CAS 1089681-93-5 and Core Physicochemical Profile for Research Sourcing


(5-Methylbenzofuran-2-yl)methanol (CAS 1089681-93-5) is a benzofuran derivative characterized by a 5-methyl substitution and a 2-hydroxymethyl group . With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol, it exhibits a LogP of approximately 2.163 to 2.23, indicating moderate lipophilicity, and a topological polar surface area (PSA) of 33.37 Ų [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its hydroxymethyl group enabling derivatization via oxidation, reduction, or substitution reactions .

Why Generic Benzofuran Methanols Cannot Substitute for (5-Methylbenzofuran-2-yl)methanol in Research Applications


Substituting (5-Methylbenzofuran-2-yl)methanol with a generic benzofuran methanol, such as 2-benzofuranmethanol (CAS 31637-97-5) or (benzofuran-3-yl)methanol, is scientifically invalid for most research and development purposes . The specific 5-methyl substitution pattern alters the compound's lipophilicity (LogP ~2.2 vs ~1.5 for unsubstituted analog), hydrogen bonding capacity, and electronic distribution, which directly impacts its biological activity, synthetic reactivity, and ADMET profile [1]. Even structurally similar alternatives like (5-chlorobenzofuran-2-yl)methanol or (5-methylbenzofuran-3-yl)methanol cannot be interchanged without introducing confounding variables in structure-activity relationship (SAR) studies, as demonstrated by the essential role of the benzofuran core in CYP19 inhibition versus inactive furan analogs [2][3].

(5-Methylbenzofuran-2-yl)methanol Quantitative Differentiation Evidence for Research Procurement


Lipophilicity (LogP) Differentiation: 5-Methyl Substitution vs. Unsubstituted Benzofuran-2-ylmethanol

The 5-methyl substitution on (5-Methylbenzofuran-2-yl)methanol increases lipophilicity compared to the unsubstituted 2-benzofuranmethanol. This is quantified by calculated LogP values: 2.163–2.233 for the target compound [1] versus a predicted LogP of ~1.5 for 2-benzofuranmethanol [2]. This difference of approximately 0.7 LogP units corresponds to a roughly 5-fold increase in partition coefficient (log P difference), which significantly influences membrane permeability and metabolic stability [3].

Lipophilicity Medicinal Chemistry ADME Prediction LogP

Core Scaffold Requirement for Biological Activity: Benzofuran vs. Furan Analog in CYP19 (Aromatase) Inhibition

While not a direct measurement on (5-Methylbenzofuran-2-yl)methanol itself, class-level evidence establishes that the benzofuran core is essential for biological activity in a related pharmacophore. A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives exhibited CYP19 (aromatase) inhibitory activity with IC₅₀ values ranging from 1.3 to 25.1 µM [1][2]. Critically, the corresponding furan-2-yl-(phenyl)-3-pyridylmethanol derivatives, which lack the fused benzene ring of the benzofuran system, were entirely devoid of activity [1][2]. This demonstrates that the benzofuran scaffold provides indispensable binding interactions not present in simpler heterocyclic analogs.

CYP19 Aromatase Enzyme Inhibition Structure-Activity Relationship

Purity Benchmark and Hazard Classification for Procurement: 98% Purity with Defined GHS Risk Profile

From a procurement perspective, the compound is commercially available with a verified purity of 98% . This purity level is accompanied by a comprehensive GHS safety classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This specific hazard profile, which includes both oral toxicity and multiple irritation hazards, distinguishes it from some benzofuran analogs that may lack a fully characterized safety profile, enabling informed risk assessment and compliance with laboratory safety protocols .

Chemical Purity Safety Data Sheet GHS Classification Procurement Specification

Synthetic Versatility: Hydroxymethyl Group as a Handle for Derivatization via Chemoselective Reduction Methods

The hydroxymethyl group at the 2-position can be generated via copper(I)-catalyzed chemoselective reduction of the corresponding ketone. A published method achieves a yield of 89% for benzofuran-2-yl(phenyl)methanol (2a) using 10 mol% CuBr and 20 mol% of a ligand [1]. This demonstrates a mild, selective route for introducing the alcohol moiety, which can be further derivatized via oxidation to aldehydes/carboxylic acids or substitution reactions . The presence of the 5-methyl group does not interfere with this transformation, offering a predictable synthetic pathway for functionalization.

Organic Synthesis Chemoselective Reduction Building Block Copper Catalysis

Targeted Research and Industrial Applications for (5-Methylbenzofuran-2-yl)methanol Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization for CYP19 (Aromatase) Inhibitors

Researchers developing aromatase (CYP19) inhibitors for breast cancer therapy should select (5-Methylbenzofuran-2-yl)methanol as a core scaffold. The benzofuran core is essential for CYP19 inhibitory activity, as demonstrated by the complete lack of activity in furan analogs [1]. The 5-methyl and 2-hydroxymethyl groups provide two distinct vectors for structure-activity relationship (SAR) exploration, allowing systematic modification to optimize potency (target IC₅₀ < 1 µM) and selectivity [1].

Organic Synthesis: Building Block for Diversified Benzofuran Libraries via C2 Derivatization

This compound is an ideal starting material for synthesizing diverse benzofuran libraries using the C2 hydroxymethyl group as a functional handle. It can be oxidized to an aldehyde for subsequent Knoevenagel condensations or reductive aminations, or to a carboxylic acid for amide coupling . Alternatively, the alcohol can be activated for nucleophilic substitution, enabling the introduction of amines, thiols, or halogens . The 5-methyl group modulates the electronics of the benzofuran ring, influencing reaction rates and regioselectivity compared to unsubstituted analogs .

ADME Studies: Investigating the Impact of 5-Methyl Substitution on Lipophilicity and Membrane Permeability

For pharmacokinetic and drug metabolism studies, (5-Methylbenzofuran-2-yl)methanol serves as a model compound to investigate the effect of a single methyl substitution on LogP and its downstream consequences. With a calculated LogP of 2.163–2.233, it is significantly more lipophilic than 2-benzofuranmethanol (predicted LogP ~1.5) [2]. This allows researchers to directly correlate the ΔLogP (~0.7) with changes in Caco-2 permeability, plasma protein binding, or microsomal stability, providing quantitative insights for optimizing the ADMET profile of benzofuran-based drug candidates [3].

Chemical Procurement and Laboratory Safety: Standardized Sourcing with Defined Hazard Profile

Laboratory procurement managers and safety officers can reliably source (5-Methylbenzofuran-2-yl)methanol with a verified purity of 98% and a complete GHS hazard classification (H302, H315, H319, H335) . This documented safety profile, unlike some analogs with incomplete data, enables proper risk assessment, personal protective equipment (PPE) selection, and waste disposal planning in accordance with institutional EHS guidelines .

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